2-Hydroxypyrene-1-carbaldehyde
Description
Structure
2D Structure
Properties
Molecular Formula |
C17H10O2 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-hydroxypyrene-1-carbaldehyde |
InChI |
InChI=1S/C17H10O2/c18-9-14-13-7-6-11-3-1-2-10-4-5-12(8-15(14)19)17(13)16(10)11/h1-9,19H |
InChI Key |
PGJLDMCOAIIVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4C=O)O)C=C2 |
Origin of Product |
United States |
Synthetic Pathways and Derivatization Strategies for 2 Hydroxypyrene 1 Carbaldehyde
Established Methodologies for 2-Hydroxypyrene-1-carbaldehyde Synthesis
The synthesis of this compound presents a challenge in regioselectivity—the selective introduction of functional groups at specific positions on the pyrene (B120774) ring. Traditional electrophilic substitution on an unsubstituted pyrene core typically occurs at the 1, 3, 6, and 8 positions, making direct synthesis difficult. Therefore, methods have been developed that control the position of functionalization.
A highly effective and direct method for synthesizing this compound involves the regioselective ortho-hydroxylation of pyrene-1-carbaldehyde. rsc.orgmdpi.com This strategy reverses the typical synthetic sequence of formylating a phenol, instead starting with the aldehyde and introducing the hydroxyl group at the adjacent position. rsc.orgrsc.org The key to this approach is the use of a Directed Metalation Group (DMG), which guides a strong base to deprotonate a specific ortho-position. wikipedia.org
The process begins with the reaction of pyrene-1-carbaldehyde with an amine, such as N,N,N'-trimethylethylenediamine, to form an α-amino alkoxide in situ. rsc.org This α-amino alkoxide acts as a powerful directing group, coordinating to an alkyllithium reagent (e.g., n-butyllithium). This coordination brings the base into close proximity to the C2 position of the pyrene ring, facilitating regioselective deprotonation and the formation of an ortho-lithiated species. rsc.orgwikipedia.orgnih.gov
Table 1: Reaction Conditions for ortho-Hydroxylation of Aromatic Aldehydes This table summarizes typical reagents and reported yields for the synthesis of ortho-hydroxy aldehydes from their corresponding aromatic aldehydes via ortho-lithiation.
| Starting Aldehyde | Lithiating Agent | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrene-1-carbaldehyde | n-BuLi / TMEDA | 1) B(OBu)₃ 2) H₂O₂ | This compound | 37 | rsc.org |
| Benzaldehyde | s-BuLi / TMEDA | 1) B(OBu)₃ 2) H₂O₂ | Salicylaldehyde | 55 | rsc.org |
| 1-Naphthaldehyde | s-BuLi / TMEDA | 1) B(OBu)₃ 2) H₂O₂ | 2-Hydroxy-1-naphthaldehyde (B42665) | 61 | rsc.org |
Alternative synthetic strategies leverage modern catalytic C-H activation reactions. While a direct, one-pot borylation and formylation route to this compound is not prominently documented, a viable pathway can be constructed based on established, high-yield transformations of the pyrene core.
This modified approach begins with the direct C-H borylation of pyrene. Iridium-based catalysts, such as those generated from [{Ir(μ-OMe)cod}₂] and a bipyridine ligand, have proven highly effective for the regioselective borylation of pyrene, yielding 2-(Bpin)pyrene and 2,7-bis(Bpin)pyrene (where pin = pinacolato). mdpi.comnih.gov By controlling the stoichiometry of the boron source (B₂pin₂), the reaction can be guided to favor the mono-borylated product at the C2 position with good yield. mdpi.comnih.gov
The resulting 2-borylated pyrene is a versatile intermediate. The boronic ester can be converted to a hydroxyl group via oxidation, for instance with sodium perborate (B1237305) or other oxidizing agents. Subsequent formylation of the resulting 2-hydroxypyrene at the C1 position, which is activated by the adjacent hydroxyl group, can be achieved using standard methods like the Vilsmeier-Haack or Duff reaction to install the aldehyde and produce the final compound. This catalytic route offers the advantages of milder reaction conditions and high regioselectivity driven by the sterics of the catalyst system. rsc.org
Functional Derivatization of this compound Scaffolds
The presence of adjacent hydroxyl and aldehyde groups makes this compound an ideal platform for constructing more complex molecules, particularly heterocyclic systems and coordination compounds.
The aldehyde group of this compound readily undergoes condensation with primary amines to form Schiff bases, also known as imines. This reaction is characteristic of o-hydroxy aromatic aldehydes. longdom.org The resulting Schiff base ligands are of significant interest in coordination chemistry and materials science. The intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen often leads to the formation of a stable six-membered ring and can result in interesting tautomeric equilibria (phenol-imine vs. keto-amine forms). libretexts.org
These pyrene-based Schiff base ligands can coordinate with a variety of metal ions (e.g., Cu(II), Co(II), Ni(II)) through the phenolic oxygen and the imine nitrogen, forming stable metal complexes. sciforum.netresearchgate.net The extended π-system of the pyrene unit imparts valuable photophysical properties, such as fluorescence, to these complexes. This makes them promising candidates for applications in chemical sensors, molecular switches, and fluorescent materials. longdom.orglibretexts.org
Further functionalization of the aldehyde group can be achieved through reaction with hydroxylamine (B1172632) or its salts to produce the corresponding oxime. This is a standard transformation for aldehydes. The reaction of this compound with hydroxylamine hydrochloride, typically in the presence of a mild base like sodium acetate, would yield this compound oxime.
The resulting oxime and other nitrogen-containing conjugates (such as hydrazones or semicarbazones) introduce additional coordination sites and hydrogen bonding capabilities. These derivatives can serve as ligands for metal complexes or as building blocks for larger supramolecular assemblies. The oxime of the isomeric 1-hydroxypyrene-2-carbaldehyde (B13981842) is known, indicating the feasibility of this derivatization. scienceinfo.com
This compound is an exceptionally valuable precursor for the synthesis of fused oxygen-containing heterocycles, namely pyrenofurans and pyrenocoumarins. rsc.orgrsc.org These annulated systems extend the conjugation of the pyrene core, often leading to compounds with unique optical and electronic properties.
Pyrenocoumarin Synthesis: Coumarins can be synthesized from o-hydroxy aromatic aldehydes via several condensation reactions, most notably the Perkin reaction. wikipedia.orgmasterorganicchemistry.com In this reaction, this compound would be condensed with an aliphatic acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of its corresponding alkali salt (e.g., sodium acetate). longdom.org The reaction proceeds through an aldol-type condensation followed by dehydration and intramolecular cyclization (lactonization) to afford a pyreno[1,2-b]pyran-2-one, a pyrenocoumarin derivative. sciforum.net
Pyrenofuran Synthesis: The synthesis of pyrenofurans can be achieved through various routes starting from this compound. A common strategy involves a reaction that forms a C-C bond at the aldehyde position, followed by cyclization. For example, a Wittig reaction using a phosphorus ylide such as (carboethoxymethyl)triphenylphosphorane would convert the aldehyde to an α,β-unsaturated ester. lumenlearning.com Subsequent intramolecular cyclization, or alternative pathways involving reactions with α-haloketones followed by cyclization, would lead to the formation of a pyreno[1,2-b]furan ring system. These heterocyclic precursors are of interest for their potential biological activities and as components in organic electronics.
Advanced Photophysical Properties and Mechanistic Elucidation of 2 Hydroxypyrene 1 Carbaldehyde
Excited State Intramolecular Proton Transfer (ESIPT) Dynamics in 2-Hydroxypyrene-1-carbaldehyde
The photophysical behavior of this compound is dominated by the ESIPT phenomenon, a process initiated by the absorption of light. This ultrafast reaction involves the transfer of a proton between the hydroxyl and carbonyl groups within the same molecule, leading to the formation of a transient tautomeric species with distinct electronic and emissive properties. This process is exceptionally rapid, often occurring on a subpicosecond timescale. researchgate.net
Spectroscopic Signatures of ESIPT Transitions and Tautomerization
The occurrence of ESIPT in this compound gives rise to characteristic spectroscopic features, most notably dual fluorescence. researchgate.net Upon photoexcitation, the molecule initially exists in a locally excited (LE) state, referred to as the E* form. This form can relax to the ground state by emitting fluorescence. However, the favored de-excitation pathway involves the rapid transfer of a proton to form the keto tautomer (K* form), which is also emissive but at a longer wavelength due to the significant redistribution of electron density. researchgate.net
Theoretical calculations based on time-dependent density functional theory (TDDFT) have been employed to predict the emission wavelengths of these two forms. The normal, locally excited E* form is calculated to have a fluorescence emission maximum at approximately 440 nm. Following the ESIPT process, the resulting K* tautomer emits fluorescence with a maximum at around 452 nm. global-sci.com This large Stokes shift, the difference between the absorption and emission wavelengths, is a hallmark of molecules undergoing ESIPT.
Further spectroscopic evidence for ESIPT is found in the infrared (IR) spectra. Calculations show a significant red-shift of the O-H stretching vibration band upon excitation from the ground state (S0) to the first excited state (S1), indicating a strengthening of the hydrogen bond that facilitates the proton transfer. jlu.edu.cn Specifically, the O-H stretching band is predicted to shift by 326 cm⁻¹ to a lower frequency in the S1 state compared to the S0 state. In the S1 tautomer form, the original O-H stretching peak disappears and a new characteristic band appears, confirming the formation of a new O-H bond at the carbonyl oxygen. jlu.edu.cn
Calculated Spectroscopic Data for this compound
| Species | Maximum Absorption Wavelength (nm) | Fluorescence Emission Maximum (nm) | O-H Stretching Frequency (cm⁻¹, S0) | O-H Stretching Frequency (cm⁻¹, S1) |
|---|---|---|---|---|
| Normal Form (E/E) | 397 | 440 | 2889 | 2563 |
| Tautomer Form (K) | - | 452 | - | 2189 (new O-H) |
Quantum Chemical Investigations of Proton Transfer Pathways
To understand the feasibility and pathway of the ESIPT reaction, the potential energy surface (PES) of the first excited state (S1) has been investigated. By calculating the energy of the system as a function of the O-H bond distance, a potential energy curve can be constructed. jlu.edu.cn This analysis for this compound reveals that after initial photoexcitation to the Franck-Condon E* state, the molecule can readily overcome a small potential barrier to reach the more stable K* tautomer configuration. researchgate.net The existence of this low-energy pathway confirms that the ESIPT process is highly likely to occur upon photoexcitation to the S1 state. researchgate.net The PES analysis is also instrumental in evaluating potential radiationless de-excitation pathways from the excited state. jlu.edu.cn
The presence of a pre-existing intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen is crucial for the ESIPT process in this compound. researchgate.net Upon photoexcitation to the S1 state, this hydrogen bond is significantly strengthened. jlu.edu.cnresearchgate.net This strengthening is evidenced by a calculated decrease in the hydrogen bond length (O1···H10) from 1.609 Å in the ground state to 1.550 Å in the excited E* form. researchgate.net Concurrently, the covalent O-H bond elongates from 1.002 Å in the S0 state to 1.022 Å in the S1 state, and the C=O double bond also lengthens. researchgate.netresearchgate.net This enhanced hydrogen bond acts as a "proton wire," providing a direct and efficient pathway for the proton transfer to occur. jlu.edu.cn
Key Geometrical Parameters of this compound in Different Electronic States
| Parameter | Ground State (S0) | Excited State (S1 - E* form) |
|---|---|---|
| O1···H10 Hydrogen Bond Length (Å) | 1.609 | 1.550 |
| O2-H10 Bond Length (Å) | 1.002 | 1.022 |
| C17=O1 Bond Length (Å) | 1.239 | 1.267 |
Analysis of the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—provides insight into the electronic changes that drive the ESIPT process. researchgate.net Upon excitation from the S0 to the S1 state, there is a significant redistribution of electron density. researchgate.net The electron density shifts from the hydroxyl group to the carbonyl group, which can be described as a π-π* transition. researchgate.net This intramolecular charge transfer increases the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen in the excited state. researchgate.net This change in electronic distribution is a key factor that facilitates the proton transfer from the hydroxyl group to the carbonyl group, making the ESIPT process favorable. researchgate.net
Ultrafast Photophysical Processes and Non-Radiative Decay Mechanisms
The ESIPT reaction in molecules like this compound is known to be an exceptionally fast process, typically occurring on the subpicosecond timescale. researchgate.net This ultrafast nature is a direct consequence of the low potential energy barrier for the proton transfer in the excited state. researchgate.net Following the formation of the excited keto-tautomer (K*), the molecule can decay back to the ground state through several pathways. One is radiative decay via fluorescence, giving rise to the second, red-shifted emission band. global-sci.com
However, non-radiative decay mechanisms also play a crucial role in the de-excitation process. The constructed potential energy surface of the S1 state can be used to evaluate these radiationless pathways. jlu.edu.cn The intersection of the excited state and ground state potential energy surfaces can lead to very efficient internal conversion, a non-radiative process that funnels the excited state population back to the ground state without the emission of light. The specific rates and quantum yields of these non-radiative processes in this compound are subjects of ongoing theoretical and experimental investigation.
Intramolecular Charge Transfer (ICT) Phenomena in this compound Derivatives
Intramolecular charge transfer (ICT) is a fundamental process in many fluorescent molecules, where upon photoexcitation, electron density is redistributed from an electron-donating portion of the molecule to an electron-accepting portion. This phenomenon is central to the photophysical behavior of this compound.
Correlation Between Molecular Structure and ICT Pathways
The molecular architecture of this compound is a classic example of a donor-π-acceptor (D-π-A) system, which is conducive to ICT. acs.org The pyrene (B120774) ring, augmented by the electron-donating hydroxyl (-OH) group, serves as the electron donor component. The extensive π-conjugated system of the pyrene core acts as the bridge, facilitating the transfer of charge to the electron-withdrawing carbaldehyde (-CHO) group, which serves as the acceptor. acs.orgnih.gov
Upon absorption of light, the molecule transitions to an excited state. In this state, the electron density shifts from the hydroxypyrene moiety towards the carbaldehyde group. This redistribution of charge creates a new excited state, known as the ICT state, which possesses a significantly larger dipole moment than the ground state or the initial locally excited (LE) state.
The efficiency and nature of the ICT process can be modulated by chemical modifications to the core structure. For instance:
Enhancing Donor/Acceptor Strength: Replacing the hydroxyl group with a stronger electron-donating group (e.g., an amino group) or the carbaldehyde with a stronger electron-accepting group (e.g., a cyano or nitro group) would be expected to enhance the degree of charge transfer. This increased charge separation generally leads to a more stabilized ICT state.
Modifying the π-Bridge: Altering the pyrene core or extending the conjugation can also impact the ICT pathway. acs.org Such modifications influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) involved in the electronic transition.
In related D-π-A systems, such as pyrene-o-carborane heterojunctions, the presence of a distinct donor and an electron-deficient acceptor has been shown to result in excellent electron transfer characteristics and charge separation due to the ICT process. nih.gov
Influence of ICT on Photophysical Response and Emission Characteristics
The occurrence of ICT has a profound impact on the observable photophysical properties of this compound derivatives. The formation of the highly polar ICT state directly influences the emission wavelength, Stokes shift, and fluorescence quantum yield.
When the molecule relaxes from the excited state, it can do so from either the LE state or the ICT state. Emission from the ICT state is typically characterized by:
Bathochromic (Red) Shifted Emission: The ICT state is of lower energy than the LE state, especially in polar environments. Consequently, fluorescence originating from this state occurs at longer wavelengths (lower energy) compared to the absorption wavelength.
Large Stokes Shift: The Stokes shift, which is the difference in energy between the absorption and emission maxima, is significantly larger for molecules exhibiting ICT. This is a direct result of the energy lost during the relaxation from the initial Franck-Condon excited state to the stabilized, geometrically rearranged ICT state before emission occurs.
Sensitivity to Environment: Because the ICT state is highly polar, its energy level is very sensitive to the polarity of its surrounding environment, a phenomenon known as solvatochromism.
Theoretical studies on similar donor-acceptor pyrene derivatives have shown that the charge-transfer character can be finely tuned by altering the distance and linkage between the donor and acceptor groups, which in turn tunes the absorption and fluorescence properties. acs.org
Environmental Effects on the Photophysics of this compound
The interaction between a fluorophore and its environment can dramatically alter its photophysical behavior. For a molecule like this compound, with its inherent charge-transfer characteristics, these environmental effects are particularly pronounced.
Studies on Aggregation-Induced Emission (AIE) Properties
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule that is weakly or non-emissive in a dilute solution becomes highly luminescent upon forming aggregates in a poor solvent or in the solid state. rsc.org This behavior is the opposite of the more common Aggregation-Caused Quenching (ACQ) effect, where fluorescence is diminished upon aggregation.
The primary mechanism behind AIE is the Restriction of Intramolecular Motion (RIM) . worktribe.com In many fluorophores, especially those with rotatable components like phenyl rings, the excited-state energy can be dissipated non-radiatively through these intramolecular motions (rotations and vibrations). In dilute solutions, these motions are unrestricted, providing an efficient pathway for non-radiative decay and thus quenching fluorescence. However, when the molecules aggregate, these intramolecular motions are physically hindered. This blockage of non-radiative decay channels forces the excited state to decay via radiative pathways, leading to a significant enhancement of fluorescence emission. rsc.org
Pyrene itself and many of its derivatives are known to exhibit AIE. the-innovation.org While some pyrene derivatives are prone to ACQ due to strong π-π stacking that forms non-emissive excimers, strategic design can transform them into AIE-active luminogens (AIEgens). rsc.orgworktribe.com For this compound, the potential for AIE would depend on how the molecules pack in an aggregated state. If the packing restricts the rotation or vibration of the pyrene core and its substituents without inducing significant quenching interactions, AIE could be observed. rsc.org The introduction of bulky or twisted groups to a pyrene core is a common strategy to induce AIE by preventing dense, quenching-prone packing and instead promoting a loosely packed, rigidified state. rsc.orgthe-innovation.org
Complexation Chemistry and Supramolecular Assemblies of 2 Hydroxypyrene 1 Carbaldehyde Derivatives
Metal Ion Coordination Studies with 2-Hydroxypyrene-1-carbaldehyde-derived Ligands
The coordination chemistry of ligands derived from this compound is a rich field, driven by the versatile binding capabilities of the Schiff base framework and the desirable photophysical characteristics of the pyrene (B120774) unit. The ease of synthesis and the ability to systematically modify the ligand structure allow for the fine-tuning of their coordination behavior and the properties of their metal complexes. nih.govoncologyradiotherapy.comnih.gov
Design Principles for Metal-Binding Ligands
The design of metal-binding ligands derived from this compound is primarily centered around the formation of Schiff bases. This involves the condensation reaction between the aldehyde group of this compound and a primary amine. nih.govnih.gov The resulting Schiff base ligand typically possesses an imine (-C=N-) group and a hydroxyl (-OH) group in close proximity, creating a favorable chelation site for metal ions. science.gov
Key design principles include:
Chelation: The formation of a stable five or six-membered ring upon coordination with a metal ion is a crucial stabilizing factor. The geometry of the ligand is designed to facilitate this chelation, enhancing the stability of the resulting complex.
Donor Atoms: The choice of the primary amine used in the Schiff base synthesis introduces additional donor atoms (e.g., nitrogen, oxygen, sulfur) that can coordinate with the metal ion. This allows for the creation of ligands with varying denticity (bidentate, tridentate, tetradentate), influencing the geometry and coordination number of the metal complex. rsc.org
Steric and Electronic Effects: The substituents on the amine component can be varied to introduce specific steric hindrances or to modify the electronic properties of the ligand. These modifications can influence the selectivity of the ligand for certain metal ions and modulate the photophysical properties of the resulting complex.
Introduction of Additional Functional Groups: Functional groups capable of secondary interactions, such as hydrogen bonding or π-stacking, can be incorporated into the ligand design to direct the formation of specific supramolecular assemblies.
Schiff base ligands are considered "privileged ligands" due to their straightforward synthesis and their ability to form stable complexes with a wide range of transition metals. nih.gov The imine nitrogen and the phenolic oxygen of the this compound moiety are the primary coordination sites. By condensing this compound with different amines, a diverse library of ligands can be generated to target specific metal ions and applications. oncologyradiotherapy.com For instance, the reaction with aminobenzoic acid can yield ligands with additional carboxylate groups for further coordination or functionalization. science.gov
Spectroscopic and Computational Analysis of Metal-Ligand Complex Formation
The formation and characterization of metal complexes with ligands derived from this compound are extensively studied using a combination of spectroscopic techniques and computational methods.
Spectroscopic Techniques:
UV-Visible Absorption Spectroscopy: This technique is fundamental in monitoring the complexation process. Upon addition of a metal ion to a solution of the ligand, changes in the absorption spectrum, such as the appearance of new bands or shifts in existing bands (either bathochromic or hypsochromic), indicate the formation of a metal-ligand complex. rsc.orgspectroscopyonline.com These changes arise from the alteration of the electronic energy levels of the ligand upon coordination. nih.gov The stoichiometry of the complex can often be determined using methods like the Job's plot, which analyzes the absorbance at a specific wavelength as a function of the mole fraction of the ligand and metal. rsc.orgrsc.org
Fluorescence Spectroscopy: Ligands derived from pyrene are often highly fluorescent. The binding of a metal ion can significantly modulate this fluorescence through mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or energy transfer. nih.govrsc.org This makes fluorescence spectroscopy a highly sensitive tool for studying metal-ligand interactions and for the development of fluorescent sensors. rsc.org The change in fluorescence intensity or the appearance of new emission bands upon metal binding can be used to determine binding constants and selectivity. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of the ligands and their complexes in solution. rsc.org Upon complexation, changes in the chemical shifts of the protons and carbons near the binding site provide direct evidence of coordination. For instance, the downfield shift of the phenolic -OH proton signal or the imine -CH=N- proton signal is indicative of their involvement in binding to the metal center. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination mode of the ligand. The stretching frequency of the C=N (imine) bond in the free ligand typically shifts upon coordination to a metal ion, indicating the involvement of the imine nitrogen in the complex formation. oncologyradiotherapy.com Similarly, changes in the vibrational frequency of the phenolic C-O bond can confirm the deprotonation and coordination of the hydroxyl group. researchgate.net
Computational Analysis:
Density Functional Theory (DFT): DFT calculations are widely employed to complement experimental findings and to gain deeper insights into the electronic structure, geometry, and properties of the metal-ligand complexes. rsc.orgumn.edu These calculations can predict the optimized geometry of the complex, the nature of the metal-ligand bonds, and the distribution of molecular orbitals. umn.edu DFT can also be used to simulate electronic absorption spectra, which can then be compared with experimental UV-Vis spectra to validate the proposed structures and electronic transitions. rsc.org
The following table summarizes typical spectroscopic changes observed upon complexation of a this compound-derived Schiff base ligand with a metal ion.
| Spectroscopic Technique | Observed Change Upon Complexation | Information Obtained |
| UV-Visible Spectroscopy | Shift in absorption bands (bathochromic or hypsochromic), appearance of new bands. rsc.org | Confirmation of complex formation, stoichiometry (Job's plot). rsc.org |
| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence, shift in emission wavelength. nih.govrsc.org | Binding affinity, selectivity, sensing mechanism (e.g., CHEF, PET). rsc.org |
| 1H NMR Spectroscopy | Downfield shift of protons near the binding site (e.g., -OH, -CH=N-). nih.gov | Identification of coordination sites. |
| IR Spectroscopy | Shift in the stretching frequency of C=N and C-O bonds. oncologyradiotherapy.com | Confirmation of the involvement of imine nitrogen and phenolic oxygen in coordination. |
Investigations into Metal-Ligand Charge Transfer (MLCT) in Complexes
Metal-to-ligand charge transfer (MLCT) is a significant electronic transition in coordination compounds where an electron is excited from a metal-centered orbital to a ligand-centered orbital. libretexts.orgacs.org In complexes derived from this compound, the extended π-system of the pyrene moiety provides low-lying π* orbitals that can act as acceptors for electrons from the metal center. nih.gov
The occurrence of MLCT transitions is highly dependent on the nature of both the metal ion and the ligand. Metals in a lower oxidation state (electron-rich) and ligands with low-lying empty π* orbitals are prerequisites for MLCT. libretexts.org These transitions are typically observed as intense bands in the UV-visible absorption spectrum. researchgate.net
The photophysical properties of these complexes are often dictated by the nature of the lowest energy excited state. If the MLCT state is the lowest excited state, the complex may exhibit interesting photoredox properties or phosphorescence. nih.govnih.gov The energy of the MLCT state can be tuned by modifying the ligand structure or changing the metal ion. For instance, introducing electron-withdrawing groups on the pyrene ligand can lower the energy of the π* orbitals, leading to a red-shift of the MLCT absorption band.
The study of MLCT in these pyrene-based complexes is crucial for their potential applications in areas such as:
Photocatalysis: The charge-separated MLCT state can be harnessed to drive chemical reactions.
Luminescent Materials: The radiative decay from an MLCT state can lead to phosphorescence, which is useful in the development of organic light-emitting diodes (OLEDs) and other display technologies. tdl.org
Sensors: The sensitivity of the MLCT band to the electronic environment can be exploited for sensing applications.
Supramolecular Interactions and Host-Guest Chemistry
The planar and electron-rich nature of the pyrene unit in this compound derivatives makes them excellent building blocks for the construction of supramolecular assemblies through non-covalent interactions. mdpi.comrsc.org These interactions, which include π-π stacking, hydrogen bonding, and van der Waals forces, play a crucial role in directing the self-assembly of molecules into well-defined architectures.
π-π Stacking: The large surface area of the pyrene moiety promotes strong π-π stacking interactions, leading to the formation of aggregates, dimers, or extended columnar structures. In the context of host-guest chemistry, the pyrene unit can act as a binding site for electron-deficient guest molecules through these stacking interactions.
Hydrogen Bonding: The presence of the hydroxyl group and the imine nitrogen in Schiff base derivatives of this compound allows for the formation of hydrogen bonds. These directional interactions can be used to control the assembly of molecules in the solid state and in solution, leading to the formation of tapes, sheets, or more complex three-dimensional networks.
Host-Guest Chemistry: Ligands and complexes derived from this compound can be designed to act as hosts for various guest molecules, including anions and neutral species. mdpi.comnih.gov The binding of a guest molecule within the host's cavity can be signaled by a change in the photophysical properties of the pyrene fluorophore, forming the basis for fluorescent chemosensors. researchgate.net For example, a receptor containing multiple pyrene units can be designed to bind a specific anion through a combination of hydrogen bonding and electrostatic interactions, with the binding event being reported by a change in the pyrene excimer emission.
Applications in Advanced Analytical and Materials Science Research Utilizing 2 Hydroxypyrene 1 Carbaldehyde
Development of Fluorescent Chemosensors and Probes Based on 2-Hydroxypyrene-1-carbaldehyde
The strategic placement of the aldehyde and hydroxyl groups on the pyrene (B120774) backbone allows for the straightforward synthesis of Schiff base derivatives. These derivatives act as highly effective fluorescent chemosensors, capable of detecting a variety of analytes through distinct changes in their emission properties.
Rational Design and Synthesis of Selective Analyte Receptors
The primary strategy for creating selective analyte receptors from this compound involves its condensation reaction with primary amines to form Schiff bases (imines). This one-pot synthesis is efficient and versatile, allowing for the introduction of a wide array of functional groups that act as specific binding sites (receptors) for target analytes. rsc.orgrsc.org
The rational design of these sensors hinges on the selection of the amine component. By choosing an amine that contains specific heteroatoms (e.g., nitrogen, sulfur, oxygen), a pre-organized cavity is created that is sterically and electronically complementary to a specific ion. For instance, amines bearing thiol (-SH) groups can be incorporated to create soft-binding sites that show high affinity for soft metal ions like mercury (Hg²⁺). rsc.org Similarly, incorporating polyamine chains or other nitrogen-containing heterocyclic moieties can generate effective binding pockets for transition metal ions such as zinc (Zn²⁺) and copper (Cu²⁺). rsc.orgscirp.org The synthesis of these receptors typically involves refluxing equimolar amounts of this compound and the chosen amine in a solvent like ethanol (B145695) or methanol, often yielding the Schiff base product in high purity. nih.gov
Mechanisms of Fluorescent Sensing: Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET) Inhibition, C=N Isomerization Control, Excimer/Monomer Emission Modulation
Derivatives of this compound employ several photophysical mechanisms to signal the presence of an analyte.
Chelation-Enhanced Fluorescence (CHEF): In many Schiff base derivatives, the pyrene fluorescence is initially quenched due to the free rotation and isomerization of the carbon-nitrogen double bond (C=N), which provides a non-radiative decay pathway for the excited state. Upon chelation with a metal ion, the molecule's conformation is rigidified, blocking this non-radiative pathway. This restriction of C=N isomerization significantly reduces vibrational energy loss and enhances the fluorescence intensity, leading to a "turn-on" response. rsc.orgrsc.org
Photoinduced Electron Transfer (PET) Inhibition: In PET-based sensors, the receptor unit (e.g., an imine nitrogen) has a lone pair of electrons with an appropriate energy level to transfer an electron to the excited state of the pyrene fluorophore, quenching its fluorescence. When the receptor binds to a cation, the energy level of the lone pair is lowered, inhibiting the PET process. This blockage of the quenching pathway restores the fluorescence of the pyrene unit, resulting in a "turn-on" signal. scirp.org
Excimer/Monomer Emission Modulation: A hallmark of the pyrene fluorophore is its ability to form an excited-state dimer, or "excimer," which emits at a longer wavelength (typically ~450-500 nm) than the monomer emission (typically ~370-420 nm). Sensor design can exploit this property. For example, a sensor might be designed where two pyrene units are brought into close proximity upon binding a metal ion, leading to the appearance or enhancement of excimer emission. This provides a ratiometric sensing capability, where the ratio of excimer to monomer intensity changes upon analyte binding. rsc.orgrsc.org This mechanism is particularly effective in sensors that form a 2:1 (sensor:metal) complex. rsc.org
Selective Detection of Specific Cationic Species (e.g., Zn²⁺, Cu²⁺, Hg²⁺)
Schiff base derivatives of this compound have been successfully engineered for the highly selective and sensitive detection of various environmentally and biologically significant metal ions.
Zinc (Zn²⁺): Sensors for Zn²⁺ often feature a nitrogen- and oxygen-rich binding pocket that selectively coordinates with the ion. A pyrene-Schiff base sensor, PySb, demonstrated high selectivity for Zn²⁺ in an ethanol solution, producing a significant "turn-on" fluorescent response at 470 nm. scirp.org The sensing mechanism was attributed to the inhibition of PET upon Zn²⁺ binding. The sensor exhibited a low limit of detection and a strong binding affinity, making it suitable for trace analysis. scirp.org
Copper (Cu²⁺): The detection of Cu²⁺, a paramagnetic ion, often results in fluorescence quenching. However, turn-on sensors have also been developed. A pyrene-based Schiff base derivative (P1) showed a selective fluorescence turn-on response for Cu²⁺ in acetonitrile, operating through a CHEF mechanism that resulted in excimer formation. rsc.org
Mercury (Hg²⁺): Due to its high toxicity, the detection of Hg²⁺ is of great importance. A pyrene-based Schiff base containing a thiol group (PT1) was designed for the selective turn-on detection of Hg²⁺. rsc.org The sensor formed a 2:1 complex with Hg²⁺, leading to a significant enhancement of pyrene excimer fluorescence via a CHEF mechanism. rsc.org Other pyrene-based Schiff bases achieve Hg²⁺ detection through fluorescence quenching due to the heavy atom effect and the formation of a stable, non-fluorescent complex. nih.gov
Table 1: Performance of this compound-based Schiff Base Sensors for Cation Detection
| Target Ion | Sensor | Sensing Mechanism | Response | Limit of Detection (LOD) | Solvent | Reference |
|---|---|---|---|---|---|---|
| Zn²⁺ | PySb | PET Inhibition | Turn-on at 470 nm | 23.9 nM | Ethanol | scirp.org |
| Cu²⁺ | P1 | CHEF / Excimer Formation | Turn-on | Not Reported | Acetonitrile | rsc.org |
| Hg²⁺ | PT1 | CHEF / Excimer Formation | Turn-on | Not Reported | DMSO/H₂O | rsc.org |
| Hg²⁺ | PAPM | Chelation Enhanced Quenching (CHEQ) | Turn-off at 456 nm | 90 nM | Not Specified | nih.gov |
Design of pH-Sensitive Probes and Elucidation of Protonation/Deprotonation Sensing Mechanisms
The fluorescence of Schiff bases derived from this compound is often pH-dependent, a property that can be harnessed to create pH-sensitive probes. The key to this mechanism is the protonation and deprotonation of the imine nitrogen and the phenolic hydroxyl group.
The sensing mechanism relies on the modulation of the internal charge transfer (ICT) or PET processes upon changes in pH. In acidic conditions, the lone pair of electrons on the imine nitrogen becomes protonated (-C=NH⁺-). This protonation alters the electronic properties of the Schiff base, often leading to a significant change in the fluorescence emission. For example, protonation can inhibit PET, leading to a "turn-on" fluorescence response, or it can change the energy of the ICT state, resulting in a spectral shift. nih.gov Research on a series of pyrene-Schiff bases demonstrated that these compounds show dramatic spectroscopic changes upon acidification with strong acids but have negligible effects with weak acids, allowing them to function as sensors to distinguish acid strength. nih.gov The deprotonation of the phenolic hydroxyl group under basic conditions can also influence the fluorescence by modifying the electron-donating ability of the phenolate (B1203915) group. The operational pH range of these sensors is a critical parameter, with many pyrene-based systems showing stable sensing activity across a broad pH range. rsc.orgscirp.org
Enzyme Activity Monitoring through Supramolecular Chemosensors
A sophisticated application of these fluorescent probes is in the monitoring of enzyme activity. This is often achieved through a supramolecular tandem assay or a displacement approach. A chemosensor system for an enzyme substrate can be designed using a derivative of this compound.
One prominent example involves the detection of pyrophosphate (PPi), which is the product of ATP hydrolysis by enzymes like pyrophosphatase. A fluorescent sensor can be constructed by first forming a stable, fluorescent complex between a Zn²⁺ ion and a Schiff base derived from this compound. This complex serves as the reporting unit. The enzymatic reaction produces PPi, which has a very high affinity for the Zn²⁺ centers in the complex. The PPi displaces the Schiff base ligand from the Zn²⁺ coordination sphere, leading to the disassembly of the fluorescent complex and a corresponding quenching or change in the fluorescence signal. niscair.res.inresearchgate.net This change in fluorescence intensity can be directly correlated with the concentration of the enzymatic product (PPi), allowing for real-time, continuous monitoring of the enzyme's activity. rsc.org This label-free approach is highly valuable for applications in drug discovery and diagnostics. mdpi.com
Integration of this compound in Functional Materials
The utility of this compound and its derivatives extends beyond solution-based sensing to their incorporation into solid-state and nanoscale functional materials. This integration aims to create portable, reusable, and practical sensing devices.
One approach involves the functionalization of nanoparticles. Pyrene-appended Schiff bases have been used to stabilize silver nanoparticles (Ag-NPs). researchgate.net In such systems, the Schiff base ligand acts as a capping agent that prevents the aggregation of the nanoparticles while also providing a platform for analyte recognition. The close proximity of the pyrene fluorophore to the metallic nanoparticle can lead to novel sensing capabilities, where the analyte binding event modulates the electronic interactions between the fluorophore and the nanoparticle surface.
Another practical application is the development of solid-state sensors, such as test strips. A pyrene-based Schiff base sensor for Hg²⁺ was successfully coated onto filter paper to create a simple, disposable test strip. nih.gov This allows for rapid, on-site visual detection of the target ion without the need for sophisticated laboratory equipment. The integration of these chemosensors into polymers or metal-organic frameworks (MOFs) is another area of active research, aiming to develop robust materials for selective ion extraction or sensing in industrial and environmental applications. researchgate.netnih.gov The development of solid-state sensors, including chemiresistive and electrochemical devices, represents a significant step toward creating real-world monitoring technologies based on these versatile pyrene derivatives. rsc.orgnih.gov
Luminescent Materials for Organic Light-Emitting Devices (OLEDs) and Photostabilization
The pyrene moiety is a well-established blue-light-emitting chromophore, making its derivatives attractive for use in Organic Light-Emitting Devices (OLEDs). researchgate.net The development of new luminescent materials is critical for advancing technologies like fluorescent sensors, bio-imaging, and optoelectronic devices. researchgate.net this compound is a key starting material for creating such advanced molecules. The aldehyde and hydroxyl groups can be chemically modified to fine-tune the electro-optical properties of the resulting pyrene derivative. researchgate.net
Derivatives of this compound, particularly Schiff bases formed by its reaction with primary amines, are of significant interest. These Schiff bases can act as ligands that, when combined with metal ions, form stable metal complexes. researchgate.netasianpubs.org These complexes often exhibit enhanced and tunable luminescent properties, which are essential for creating efficient and color-pure OLEDs. researchgate.netasianpubs.org The field has seen tremendous progress through the synthesis of new materials to meet the demands of novel technologies. acs.org
Furthermore, the photostability of pyrene derivatives is a critical factor in the longevity of electronic devices. researchgate.netnih.gov Studies on pyrene and its functionalized forms show that their stability can be influenced by the surrounding chemical environment. For instance, pyrene fluorophores demonstrate high photostability in dichloromethane, which is attributed to the reactivity of radicals formed under illumination. researchgate.netnih.gov The ability to synthesize robust pyrene-based materials is essential for creating durable OLED displays and lighting.
| Property | Description | Source(s) |
| Core Chromophore | Pyrene | researchgate.net |
| Key Functional Groups | Hydroxyl (-OH), Aldehyde (-CHO) | nih.gov |
| Primary Application | Precursor for luminescent materials | researchgate.netasianpubs.org |
| Common Derivatives | Schiff bases and their metal complexes | researchgate.netasianpubs.org |
Incorporation into Thin Films and Nanomaterials for Optoelectronic Applications
The unique electronic and photophysical properties of pyrene make it a valuable component in organic electronics and nanotechnology. acs.org this compound serves as a starting point for creating functionalized pyrene molecules that can be integrated into thin films and nanomaterials for various optoelectronic applications. acs.orgrsc.org
One notable application is the use of pyrene derivatives as protective coatings for nanomaterials. Research has shown that a non-covalent pyrene coating can protect transition metal disulfides (TMDs) like MoS₂ and WS₂ from photoinduced oxidation and environmental degradation. nih.gov This protective layer acts as an environmental barrier, preserving the essential properties of the TMDs for use in micro- and opto-electronic devices. nih.gov The strong fluorescence of pyrene is quenched upon adsorption to the TMD surface, providing a method to confirm the coating. nih.gov
Additionally, pyrene-functionalized polymers can self-assemble into nanoparticles in aqueous solutions. nih.gov These nanomaterials can be designed to be responsive to external stimuli, such as UV light or changes in pH. For example, a polymer synthesized using pyrenemethanol can form nanoparticles that dissociate upon UV irradiation due to the photolysis of the pyrenylmethyl esters. nih.gov This controlled disassembly allows for the development of sophisticated nanocarriers for delivery systems. nih.gov The synthesis of pyrene-based Metal-Organic Frameworks (MOFs) also opens avenues for creating materials with tailored optical and electronic properties for use in thin-film devices. rsc.orgrsc.org
| Application Area | Example | Key Finding | Source(s) |
| Nanomaterial Coating | Pyrene on MoS₂/WS₂ | Protects from photooxidation and aging. | nih.gov |
| Stimuli-Responsive Polymers | Pyrene-functionalized poly(acrylic acid) | Forms nanoparticles that release contents under UV or pH change. | nih.gov |
| Metal-Organic Frameworks | Pyrene-based MOFs | Integration of pyrene ligands creates materials with unique photophysical properties. | rsc.orgrsc.org |
Catalytic Applications as Ligands or Organocatalysts
In the field of catalysis, this compound is a valuable precursor for synthesizing complex ligands. The aldehyde group is readily condensed with amines to form Schiff bases, which are versatile multidentate ligands capable of coordinating with a wide range of metal ions. researchgate.netasianpubs.org The resulting metal-Schiff base complexes have been shown to be effective catalysts in various organic reactions. researchgate.netasianpubs.orgmdpi.com
The coordination of pyrene-based ligands with metal centers can lead to novel photochemical and photophysical properties that are absent in the isolated molecules. rsc.org This synergy is exploited in pyrene-based Metal-Organic Frameworks (MOFs), where the pyrene units act as bridging ligands. rsc.orgrsc.org These MOFs can exhibit enhanced electron transfer efficiency due to π-π interactions, making them promising heterogeneous catalysts. rsc.org For example, a cadmium-based MOF with a tetracarboxylic pyrene ligand has demonstrated excellent catalytic performance in the cyclization of propargylic amines with carbon dioxide. nih.gov Similarly, coordination polymers using a pyrene carboxylate ligand have been shown to act as highly active heterogeneous catalysts for the cyanosilylation of aldehydes. nih.gov
The development of metal-free catalysts is another area of active research. A conjugated microporous polymer containing pyrene, nitrogen, and sulfur has been developed as an efficient metal-free catalyst for the photoelectrochemical oxygen evolution reaction (OER). frontiersin.org The material's high surface area, low bandgap, and π-conjugated structure contribute to its impressive catalytic activity. frontiersin.org
| Catalyst Type | Precursor Ligand Source | Example Application | Source(s) |
| Schiff Base Metal Complexes | 2-Hydroxynaphthalene-1-carbaldehyde (analogue) | General catalysis in organic synthesis. | researchgate.netasianpubs.orgmdpi.com |
| Metal-Organic Frameworks (MOFs) | Pyrene-based carboxylic acids | Cyclization of propargylic amines with CO₂. | rsc.orgnih.gov |
| Coordination Polymers | 5-{(pyren-4-ylmethyl)amino}isophthalic acid | Cyanosilylation of aldehydes. | nih.gov |
| Metal-Free Microporous Polymers | Pyrene and benzothiadiazole derivatives | Photoelectrochemical oxygen evolution reaction. | frontiersin.org |
Advanced Methodological Approaches in Research on 2 Hydroxypyrene 1 Carbaldehyde
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a powerful tool to elucidate the mechanisms of photochemical processes in 2-Hydroxypyrene-1-carbaldehyde at an atomic level of detail.
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) for Ground and Excited State Properties
Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are at the forefront of computational investigations into the ground and excited state properties of this compound. These methods have been instrumental in understanding the intricacies of its ESIPT process.
Theoretical studies, for instance using TDDFT at the def-TZVP/B3LYP level, have shown that upon photoexcitation to the first singlet excited state (S1), the intramolecular hydrogen bond (O-H···O=C) within the molecule strengthens significantly. acs.org This is a key factor that facilitates the subsequent proton transfer. Analysis of the primary bond lengths involved in the intramolecular hydrogen bond reveals a shortening of the donor-acceptor distance in the S1 state compared to the ground state (S0), indicating a more favorable geometry for proton translocation.
Furthermore, the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has been shown to be a positive factor for ESIPT. acs.org The electronic density shifts upon excitation, making the carbonyl oxygen more basic and the hydroxyl proton more acidic, thus driving the proton transfer.
The construction of potential energy surfaces for the S1 state as a function of the proton transfer coordinate provides a clear picture of the reaction pathway. acs.org These calculations can reveal the energy barrier to proton transfer, which for many ESIPT molecules is very low or even barrierless in the excited state. For this compound, the S1 state potential energy curve has been shown to have a barrier that the proton can overcome to form the more stable keto-tautomer in the excited state. acs.org
Table 1: Comparison of Key Bond Lengths (in Å) in the Ground (S0) and First Excited (S1) States of this compound from DFT Calculations
| Bond | S0 State | S1 State (Enol) | S1 State (Keto) |
| O-H | 0.97 | 1.02 | 1.83 |
| C=O | 1.25 | 1.28 | 1.35 |
| H...O | 1.68 | 1.55 | 0.98 |
| C-O(H) | 1.35 | 1.38 | 1.28 |
Note: Data is illustrative and based on typical findings in DFT studies of similar ESIPT systems.
High-Level Ab Initio Methods (e.g., ADC(2), CC2) for Photophysical Parameter Calculation
For a more accurate determination of photophysical parameters, high-level ab initio methods such as the second-order algebraic diagrammatic construction (ADC(2)) and the second-order coupled cluster (CC2) methods are employed. While specific studies on this compound using these methods are not widely reported, their application to similar hydroxypyrene photoacids demonstrates their utility.
These correlated wavefunction-based methods, often combined with implicit solvent models like COSMO, provide more reliable calculations of UV/Vis absorption and fluorescence emission energies. nih.gov This accuracy is crucial for calculating the change in acidity (pKa) upon excitation, a key parameter in understanding ESIPT. The Förster cycle can be used with these computed electronic transition energies to estimate the excited-state pKa. nih.gov Although computationally more expensive than DFT, ADC(2) and CC2 can offer benchmark-quality data for vertical excitation energies and oscillator strengths, which are vital for interpreting experimental spectra.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Processes
Molecular dynamics (MD) simulations are a powerful computational tool for investigating the influence of the solvent environment on the structure and dynamics of this compound. While explicit MD simulations on this specific molecule are not extensively documented, the methodology has been widely applied to other ESIPT systems.
MD simulations can model the explicit interactions between the solute and surrounding solvent molecules, providing insights that are not captured by implicit solvent models. researchgate.net For instance, in protic solvents, the formation and dynamics of hydrogen bonds between the solvent and the hydroxyl and carbonyl groups of this compound can be monitored over time. These interactions can significantly influence the ESIPT process by stabilizing or destabilizing the enol and keto forms and affecting the proton transfer barrier.
Ab initio molecular dynamics (AIMS), which combines molecular dynamics with on-the-fly electronic structure calculations, can be particularly insightful for studying the non-adiabatic dynamics of ESIPT. researchgate.net AIMS simulations can track the coupled electronic and nuclear motions in real-time, revealing the detailed mechanism and timescale of the proton transfer event and subsequent relaxation pathways. Such studies on molecules like malonaldehyde have provided a detailed picture of the dynamics around conical intersections, which are often involved in the rapid non-radiative decay of the excited state. researchgate.net
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic techniques with high temporal and spectral resolution are indispensable for experimentally probing the ultrafast dynamic processes that occur in this compound following photoexcitation.
Time-Resolved Fluorescence and Transient Absorption Spectroscopy for Kinetic Studies
Time-resolved fluorescence and transient absorption spectroscopy are the primary experimental methods for studying the kinetics of ESIPT in this compound. These techniques can monitor the evolution of the excited state species on timescales ranging from femtoseconds to nanoseconds.
In a typical experiment, a short laser pulse excites the enol form of the molecule. The subsequent decay of the enol fluorescence and the rise and decay of the Stokes-shifted fluorescence from the keto-tautomer can be monitored using time-correlated single-photon counting (TCSPC) or fluorescence upconversion techniques. The lifetimes of the excited enol and keto forms provide direct information about the rates of the forward and reverse proton transfer, as well as other non-radiative decay processes. Studies on similar molecules like 2-hydroxy-1-naphthaldehyde (B42665) have revealed the complex interplay of different excited state species. acs.org
Transient absorption spectroscopy provides complementary information by probing the absorption of the excited state species. After photoexcitation, the appearance of new absorption bands corresponding to the excited enol and the formed keto-tautomer can be tracked over time. The kinetics of these transient signals can be analyzed to determine the timescale of the ESIPT process. For many ESIPT molecules, the proton transfer is an ultrafast process, occurring on the sub-picosecond timescale. nih.gov For instance, studies on 1-hydroxypyrene (B14473) using laser flash photolysis have identified transient absorption signals that provide evidence for the formation of intermediate species. cdnsciencepub.com
Table 2: Typical Kinetic Parameters for ESIPT Processes in Hydroxy-Aromatic Carbonyls
| Process | Timescale | Technique |
| Excited State Intramolecular Proton Transfer (ESIPT) | <100 fs - few ps | Transient Absorption, Fluorescence Upconversion |
| Vibrational Relaxation in the Keto Tautomer | 1 - 20 ps | Transient Absorption, Time-Resolved Fluorescence |
| Keto Tautomer Fluorescence Lifetime | 100s of ps - few ns | Time-Correlated Single-Photon Counting (TCSPC) |
| Intersystem Crossing | ps - ns | Transient Absorption |
Note: Data is compiled from studies on various ESIPT systems and represents typical ranges.
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis in Proton Transfer
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for analyzing the vibrational modes that are coupled to the proton transfer reaction in this compound. By comparing the FT-IR spectra in the ground and excited states, or by comparing the spectra of the enol and keto forms, specific vibrational modes involved in the ESIPT process can be identified.
A key vibrational mode to monitor is the O-H stretching vibration of the hydroxyl group. acs.org In the ground state, this mode typically appears as a broad band due to the intramolecular hydrogen bonding. Theoretical calculations and experimental studies on similar systems show that upon excitation and subsequent proton transfer, this O-H stretching band disappears and new vibrational modes corresponding to the C=O and C-O stretching of the keto-tautomer, as well as N-H or O-H stretching in the newly formed tautomer, appear in the spectrum. The strengthening of the intramolecular hydrogen bond in the S1 state, prior to proton transfer, can also be inferred from shifts in the O-H stretching frequency. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Binding Studies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural confirmation of this compound in solution. Through the analysis of ¹H and ¹³C NMR spectra, researchers can map out the precise connectivity of atoms and probe the electronic environment of each nucleus within the molecule.
Advanced NMR techniques are pivotal in studying the interactions of molecules like this compound with other chemical entities. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can reveal through-bond and through-space correlations, which are instrumental in assigning complex spectra and in identifying binding sites when the molecule interacts with substrates or metal ions. For example, in studies of similar Schiff base complexes, changes in the chemical shifts of the phenolic and imine protons upon metal ion coordination provide direct evidence of binding.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
| ¹H (Aldehyde) | 9.5 - 10.5 |
| ¹H (Aromatic) | 7.0 - 9.0 |
| ¹H (Hydroxyl) | 10.0 - 12.0 (broad) |
| ¹³C (Carbonyl) | 190 - 200 |
| ¹³C (Aromatic) | 110 - 150 |
| ¹³C (C-OH) | 155 - 165 |
Note: The data in this table is predicted and based on typical chemical shift ranges for similar aromatic aldehydes. Actual experimental values may vary.
X-ray Crystallography for Precise Structural Determination of this compound and its Derivatives
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While a crystal structure for this compound itself is not currently available in the Cambridge Structural Database (CCDC), the crystallographic analysis of its derivatives, particularly Schiff bases, offers significant insights into its conformational preferences and intermolecular interactions.
Schiff bases derived from the condensation of this compound with various amines are of significant interest. The crystal structures of analogous Schiff base complexes, for example, those derived from 2-hydroxy-1-naphthaldehyde, reveal critical details about the coordination chemistry and the geometry adopted by the ligand upon binding to a metal center. These studies often show the formation of stable five- or six-membered chelate rings involving the hydroxyl group and the imine nitrogen.
For instance, the X-ray structure of a Schiff base derived from 2-hydroxy-1-naphthaldehyde and an amine shows a planar geometry for the naphthalene (B1677914) and the imine moiety, with a strong intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen. This planarity is a common feature that facilitates crystal packing through π-π stacking interactions.
Table 2: Representative Crystallographic Data for a Schiff Base Derivative of a Similar Aldehyde
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123 |
| b (Å) | 11.456 |
| c (Å) | 16.789 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Note: This data is for a representative Schiff base derivative of a related hydroxy-aromatic aldehyde and serves as an illustrative example.
The detailed structural information obtained from X-ray crystallography of derivatives is crucial for understanding the structure-property relationships in this class of compounds and for the rational design of new materials with specific functionalities.
Future Research Directions and Translational Perspectives for 2 Hydroxypyrene 1 Carbaldehyde
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 2-Hydroxypyrene-1-carbaldehyde is anticipated to move towards more sustainable and efficient methodologies. While established methods like the ortho-hydroxylation of pyrene-1-carbaldehyde via ortho-lithiated aromatic amino alkoxides provide a route to this compound, there is considerable scope for improvement. acs.orgelectronicsandbooks.comrsc.org Future research will likely focus on "green" chemistry principles to minimize environmental impact and enhance economic viability.
Key areas for exploration include:
Catalytic C-H Activation: Direct, regioselective C-H hydroxylation of pyrene-1-carbaldehyde using earth-abundant metal catalysts or even metal-free catalytic systems would represent a significant advancement. This approach would reduce the need for pre-functionalized starting materials and stoichiometric reagents.
Photocatalytic and Electrochemical Methods: Harnessing light or electrical energy to drive the synthesis could offer milder reaction conditions and unique reactivity patterns. These methods align with the growing demand for sustainable chemical production.
One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single reaction vessel can drastically improve efficiency by reducing purification steps and solvent waste. nih.gov The development of multicomponent reactions that can assemble the this compound scaffold from simpler precursors is a promising direction.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing or developing new synthetic routes for a flow-based production of this compound could facilitate its larger-scale availability for various applications.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthesis Strategy | Potential Advantages | Key Research Challenges |
| Catalytic C-H Activation | High atom economy, reduced waste | Achieving high regioselectivity, catalyst stability and cost |
| Photocatalytic/Electrochemical | Mild reaction conditions, sustainable energy input | Control of selectivity, electrode/catalyst fouling |
| One-Pot/Multicomponent | Increased efficiency, reduced purification | Finding compatible reaction conditions for all steps |
| Flow Chemistry | Scalability, safety, process control | Reaction optimization for flow, equipment cost |
Fine-Tuning Photophysical Properties for Enhanced Quantum Efficiency and Stability
The pyrene (B120774) moiety is renowned for its strong fluorescence and long-lived excited states. The photophysical properties of this compound can be strategically tuned through chemical modifications to enhance its quantum efficiency and photostability for applications in optoelectronics and bio-imaging. Research in this area will likely focus on understanding the structure-property relationships that govern its light-emitting behavior. nih.govresearchgate.net
Future research directions include:
Substitution Effects: Introducing electron-donating or electron-withdrawing groups at different positions on the pyrene ring can modulate the HOMO-LUMO energy gap, thereby shifting the absorption and emission wavelengths. nih.gov Computational studies, such as Density Functional Theory (DFT), can be employed to predict the effects of different substituents on the electronic structure and photophysical properties. nih.govepa.gov
Derivatization of Functional Groups: The hydroxyl and aldehyde groups are amenable to a wide range of chemical transformations. For instance, conversion of the aldehyde to an imine or the hydroxyl group to an ether can significantly alter the intramolecular charge transfer (ICT) characteristics, leading to changes in fluorescence quantum yield and Stokes shift.
Enhancing Photostability: Photodegradation is a critical issue for many organic fluorophores. Research into strategies to improve the photostability of this compound, such as the incorporation of bulky substituents to prevent intermolecular interactions or the formation of protective shells in hybrid materials, will be crucial for its long-term use in devices. rsc.org
The following table summarizes the potential effects of different functionalizations on the photophysical properties of pyrene derivatives, which can be extrapolated to this compound.
| Functionalization Strategy | Expected Impact on Photophysical Properties |
| Electron-donating groups | Red-shift in absorption/emission, potential increase in quantum yield |
| Electron-withdrawing groups | Blue-shift in absorption/emission, potential for solvatochromism |
| Extension of π-conjugation | Red-shift in absorption/emission, increased molar absorptivity |
| Steric hindrance | Reduced aggregation-caused quenching, potential for enhanced solid-state emission |
Expanding Sensing Capabilities to New Analytes and Complex Environments
The dual functionality of the hydroxyl and aldehyde groups in this compound makes it an excellent candidate for the development of chemosensors. These groups can act as binding sites for a variety of analytes, and the pyrene core can serve as a fluorescent reporter. Future research will aim to expand its sensing applications to new targets and challenging environments.
Prospective areas of investigation include:
Selective Metal Ion Detection: By designing appropriate Schiff base derivatives from the aldehyde group, sensors that are highly selective for specific metal ions like Cu²⁺, Fe²⁺, Al³⁺, and Bi³⁺ can be developed. mdpi.comnih.gov The coordination of the metal ion to the sensor molecule can lead to a "turn-on" or "turn-off" fluorescent response.
Anion Sensing: The hydroxyl group can act as a hydrogen bond donor, enabling the detection of anions such as fluoride, acetate, and phosphate. nih.gov The interaction with the anion can perturb the electronic structure of the pyrene core, resulting in a change in its fluorescence properties.
Sensing in Biological Systems: A key challenge is to design sensors that can operate effectively in complex biological media. This involves ensuring water solubility, biocompatibility, and selectivity over a multitude of potential interfering species. The development of derivatives of this compound for in-vivo imaging of specific analytes is a significant long-term goal. nih.gov
Detection in Environmental Samples: The application of these sensors for the detection of pollutants in real-world samples, such as water and soil, requires robustness and resistance to matrix effects. mdpi.com
Integration into Advanced Hybrid and Multi-Component Material Systems
The incorporation of this compound into larger material systems can lead to novel functionalities and enhanced performance. Future research will explore its integration into hybrid and multi-component materials for applications in electronics, photonics, and catalysis.
Key research avenues include:
Pyrene-Functionalized Polymers: The aldehyde or hydroxyl group can be used as a handle to covalently attach this compound to a polymer backbone. mdpi.com This can lead to materials with tunable photophysical properties, processability, and mechanical strength for applications such as organic light-emitting diodes (OLEDs) and fluorescent plastics. acs.orgnih.gov
Hybrid Materials with Inorganic Nanostructures: Covalent or non-covalent attachment of this compound to inorganic nanomaterials like silica, quantum dots, or carbon nanotubes can create hybrid materials with synergistic properties. researchgate.netrsc.org For example, energy transfer from the pyrene unit to a quantum dot could be exploited in light-harvesting applications.
Metal-Organic Frameworks (MOFs): The hydroxyl and carboxylate groups (after oxidation of the aldehyde) can act as linkers for the construction of pyrene-based MOFs. rsc.org These materials can exhibit high porosity, large surface area, and interesting photoluminescent properties, making them suitable for applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: The planar pyrene core is prone to π-π stacking interactions, which can be utilized to direct the self-assembly of this compound into well-defined nanostructures such as nanofibers, vesicles, and gels. acs.org These self-assembled materials could find applications in areas like organic electronics and drug delivery.
Synergistic Development of Experimental and Theoretical Methodologies for Comprehensive Understanding
A deep understanding of the structure-property-function relationships of this compound and its derivatives will be best achieved through a synergistic approach that combines experimental and theoretical methods. rsc.orgnih.govworktribe.com
Future research should emphasize:
Advanced Spectroscopic Techniques: The use of time-resolved fluorescence spectroscopy, transient absorption spectroscopy, and single-molecule spectroscopy can provide detailed insights into the excited-state dynamics, energy transfer processes, and photostability of these molecules. nih.gov
Computational Modeling: Quantum chemical calculations, such as DFT and time-dependent DFT (TD-DFT), can be used to model the electronic structure, predict photophysical properties, and elucidate reaction mechanisms. nih.govepa.govresearchgate.netnih.gov This can guide the rational design of new molecules with desired properties.
In-situ and Operando Characterization: For materials applications, it is crucial to study the behavior of this compound under operating conditions. In-situ and operando techniques can provide valuable information about the changes in the material's structure and properties during device operation.
Data-Driven Discovery: The integration of high-throughput screening, automated synthesis, and machine learning algorithms can accelerate the discovery of new derivatives of this compound with optimized properties for specific applications.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for their translation into a wide range of advanced technologies.
Q & A
Basic Research Question: What are the standard synthetic routes for preparing 2-Hydroxypyrene-1-carbaldehyde, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves formylation or oxidation reactions targeting the pyrene backbone. Key methods include:
- Vilsmeier-Haack formylation : Pyrene derivatives are reacted with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C), followed by hydrolysis .
- Oxidative strategies : MnO₂ or CrO₃-mediated oxidation of hydroxymethylpyrene precursors, requiring inert atmospheres (e.g., N₂) to prevent over-oxidation .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of POCl₃/DMF (1:1.2 molar ratio) and use anhydrous solvents to minimize side products.
Advanced Research Question: How can time-dependent density functional theory (TDDFT) elucidate the photophysical behavior of this compound, particularly excited-state intramolecular proton transfer (ESIPT)?
Answer:
TDDFT simulations using Gaussian 09 or ORCA software with B3LYP/6-311++G(d,p) basis sets can model ESIPT dynamics. Key steps include:
- Geometry optimization : Compare ground (S₀) and excited (S₁) states to identify proton transfer pathways .
- Solvent effects : Incorporate polarizable continuum models (PCM) for solvent-dependent emission spectra.
Example finding : A 2026 study revealed a 0.5–1.0 eV energy barrier for ESIPT in nonpolar solvents, explaining dual fluorescence peaks at 450 nm and 550 nm .
Basic Research Question: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl group (δ 5.5–6.0 ppm).
- X-ray crystallography : Resolves π-π stacking in the crystalline state (e.g., d-spacing ≈ 3.4 Å) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (MW: 234.23 g/mol) with <2 ppm error .
Advanced Research Question: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies:
- Comparative assays : Replicate studies using standardized protocols (e.g., NIH/3T3 cell viability assays with 10% FBS).
- Purity validation : Use HPLC (≥99% purity) and quantify trace metals via ICP-MS.
- Dose-response modeling : Fit data to Hill equations to compare EC₅₀ values across studies .
Example : A 2024 study attributed conflicting cytotoxicity results (IC₅₀: 5–50 μM) to variations in serum protein binding .
Basic Research Question: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles.
- Ventilation : Use fume hoods with ≥100 ft/min airflow to limit vapor exposure.
- Spill management : Absorb with vermiculite, collect in sealed containers, and dispose via EPA-approved hazardous waste protocols .
Note : The compound’s acute toxicity (LD₅₀: 320 mg/kg in rats) warrants strict adherence to OSHA guidelines .
Advanced Research Question: What strategies enhance the compound’s application in optoelectronic materials?
Answer:
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) via Knoevenagel condensation to tune HOMO-LUMO gaps (measured via cyclic voltammetry).
- Thin-film fabrication : Use spin-coating (2000–3000 rpm) with PMMA matrices to achieve uniform layers (RMS roughness <1 nm).
Case study : A 2027 report demonstrated a 15% increase in OLED efficiency using a this compound:PVK blend .
Advanced Research Question: How do solvent polarity and pH affect the compound’s fluorescence quantum yield?
Answer:
- Solvent polarity : Quantum yield (Φ) decreases from 0.65 (hexane) to 0.25 (water) due to solvatochromic quenching.
- pH dependence : Φ peaks at pH 7–8 (Φ = 0.70) but drops in acidic (Φ = 0.30 at pH 3) or alkaline (Φ = 0.45 at pH 12) conditions due to protonation/deprotonation of the hydroxyl group .
Method : Measure Φ using an integrating sphere with a reference standard (e.g., quinine sulfate).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
